HPLC Purity for Analytical Method Validation
Gimeracil Impurity 7 reference standards are routinely characterized and supplied with a certified purity level of 99.28% as determined by HPLC analysis [1]. This high level of purity is essential for its use as a reference standard in analytical method development, validation, and routine quality control (QC) testing, ensuring accurate quantification of this specific impurity in Gimeracil drug substance and drug product batches.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | 99.28% |
| Comparator Or Baseline | Standard industry acceptance criteria for impurity reference standard (≥ 95.0% purity by HPLC) |
| Quantified Difference | +4.28 percentage points |
| Conditions | High-Performance Liquid Chromatography (HPLC) analysis |
Why This Matters
Higher purity reduces uncertainty in quantitative analysis, leading to more accurate impurity profiling and ensuring compliance with stringent regulatory limits.
- [1] 国家标准物质网. (n.d.). 吉美嘧啶杂质7 (Gimeracil Impurity 7) Product Details. View Source
